meta-Mirabegron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-Mirabegron is a β3-adrenoceptor agonist primarily used in the treatment of overactive bladder. It works by stimulating β3-adrenergic receptors to induce detrusor muscle relaxation, thereby increasing bladder capacity . This compound has gained attention due to its unique mechanism of action compared to traditional antimuscarinic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of meta-Mirabegron involves several steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent coupling with an amine derivative. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon. The final product is purified using techniques like recrystallization and chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Meta-Mirabegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Meta-Mirabegron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study β3-adrenoceptor agonists and their interactions.
Biology: Researchers use it to investigate the role of β3-adrenergic receptors in various physiological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating overactive bladder and other urinary disorders.
Industry: It is used in the development of new pharmaceuticals targeting β3-adrenergic receptors .
Mécanisme D'action
Meta-Mirabegron exerts its effects by activating β3-adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular pathway involves the increase of cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and leads to muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solifenacin: An antimuscarinic agent used for overactive bladder.
Tolterodine: Another antimuscarinic agent with similar applications.
Vibegron: A β3-adrenoceptor agonist similar to meta-Mirabegron
Uniqueness
This compound is unique in its mechanism of action as it specifically targets β3-adrenergic receptors, unlike antimuscarinic agents that target muscarinic receptors. This specificity results in fewer side effects such as dry mouth and constipation, making it a preferred choice for patients who cannot tolerate antimuscarinic agents .
Propriétés
Formule moléculaire |
C21H24N4O2S |
---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-4-5-15(11-17)9-10-23-13-19(26)16-6-2-1-3-7-16/h1-8,11,14,19,23,26H,9-10,12-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 |
Clé InChI |
CUZSRXGEOXRUIM-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
SMILES canonique |
C1=CC=C(C=C1)C(CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.